4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid
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Overview
Description
4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C16H17NO4. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a phenylbutanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of 4-aminobutanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-amino-4-phenylbutanoic acid.
Substitution: Formation of N-substituted amides or esters.
Scientific Research Applications
4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound. This active form can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 4-{[(Benzyloxy)carbonyl]amino}butanoic acid
- 4-{[(Benzyloxy)carbonyl]amino}benzoic acid
Comparison: 4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is unique due to the presence of both a phenyl group and a benzyloxycarbonyl-protected amino group. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
4-phenyl-4-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)12-11-16(15-9-5-2-6-10-15)19-18(22)23-13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXQUQMOXKRDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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